Diaminoglyoxal phenylhydrazone

Description

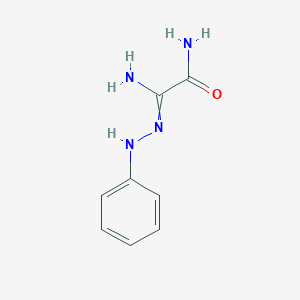

Diaminoglyoxal phenylhydrazone is a hydrazone derivative synthesized from glyoxal (an α-dicarbonyl compound) and phenylhydrazine. Structurally, it features two amine groups attached to the glyoxal core, conjugated with phenylhydrazone moieties. This configuration enhances its chelating and redox-active properties, making it relevant in analytical chemistry and materials science. Studies on analogous α-dicarbonyl phenylhydrazones (e.g., diphenylglyoxal bis(benzoylhydrazone)) highlight their utility as analytical reagents due to selective metal ion binding and stability under varying pH conditions . The compound’s tautomeric behavior, influenced by solvent polarity and substituents, further modulates its reactivity .

Properties

Molecular Formula |

C8H10N4O |

|---|---|

Molecular Weight |

178.19g/mol |

IUPAC Name |

(2Z)-2-amino-2-(phenylhydrazinylidene)acetamide |

InChI |

InChI=1S/C8H10N4O/c9-7(8(10)13)12-11-6-4-2-1-3-5-6/h1-5,11H,(H2,9,12)(H2,10,13) |

InChI Key |

KJHCSJNSNZJABT-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)NN=C(C(=O)N)N |

Isomeric SMILES |

C1=CC=C(C=C1)N/N=C(\C(=O)N)/N |

Canonical SMILES |

C1=CC=C(C=C1)NN=C(C(=O)N)N |

Origin of Product |

United States |

Comparison with Similar Compounds

Analytical Utility

- This compound: Potential use in spectrophotometric detection of transition metals (e.g., Fe³⁺, Ni²⁺) via colorimetric shifts, leveraging its diamine-enhanced chelation .

- Diphenylglyoxal bis(benzoylhydrazone) : Demonstrated selectivity for Cu²⁺ in acidic media, with detection limits < 1 ppm .

- Formaldehyde phenylhydrazone : Classic carbonyl detection via yellow-orange precipitate formation; less versatile due to simpler structure .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.